N-Cbz-L-leucyl-L-alanine benzyl ester
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Overview
Description
N-Cbz-L-leucyl-L-alanine benzyl ester is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-leucine and L-alanine, where the amino group of L-leucine is protected by a carbobenzyloxy (Cbz) group, and the carboxyl group of L-alanine is esterified with benzyl alcohol. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-L-leucyl-L-alanine benzyl ester typically involves the following steps:
Protection of L-leucine: The amino group of L-leucine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms N-Cbz-L-leucine.
Coupling with L-alanine: N-Cbz-L-leucine is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-Cbz-L-leucyl-L-alanine.
Esterification: The carboxyl group of L-alanine is esterified with benzyl alcohol using a reagent like benzyl bromide in the presence of a base such as potassium carbonate to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-L-leucyl-L-alanine benzyl ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.
Hydrolysis: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Coupling Reagents: DCC, DIC, DMAP
Major Products Formed
Deprotected Amino Acids: Removal of the Cbz group yields L-leucyl-L-alanine.
Carboxylic Acids: Hydrolysis of the benzyl ester yields N-Cbz-L-leucyl-L-alanine.
Scientific Research Applications
N-Cbz-L-leucyl-L-alanine benzyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for therapeutic and diagnostic applications.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of N-Cbz-L-leucyl-L-alanine benzyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino group of L-leucine, preventing unwanted side reactions during peptide coupling. The benzyl ester group protects the carboxyl group of L-alanine, allowing selective deprotection and further functionalization. The compound’s stability and ease of deprotection make it an essential tool in peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-leucine: Similar structure but lacks the L-alanine and benzyl ester groups.
N-Cbz-L-alanine: Similar structure but lacks the L-leucine and benzyl ester groups.
N-Boc-L-leucyl-L-alanine benzyl ester: Uses a different protecting group (Boc) instead of Cbz.
Uniqueness
N-Cbz-L-leucyl-L-alanine benzyl ester is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The Cbz group provides stability and can be removed under mild conditions, while the benzyl ester group allows for selective deprotection and further functionalization .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZDZJUQJWXQX-RXVVDRJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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